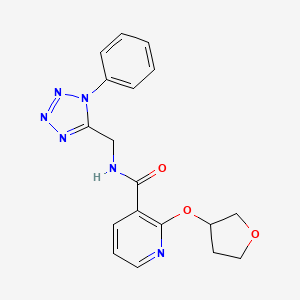

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a heterocyclic compound featuring a nicotinamide core substituted with a tetrahydrofuran-3-yloxy group at the 2-position and a 1-phenyl-1H-tetrazol-5-ylmethyl moiety at the amide nitrogen. The tetrahydrofuran (THF) substituent may enhance solubility and influence pharmacokinetic properties.

Properties

IUPAC Name |

2-(oxolan-3-yloxy)-N-[(1-phenyltetrazol-5-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3/c25-17(15-7-4-9-19-18(15)27-14-8-10-26-12-14)20-11-16-21-22-23-24(16)13-5-2-1-3-6-13/h1-7,9,14H,8,10-12H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCBVEFBVAEGFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated the antifungal efficacy of compounds containing tetrazole moieties. For instance, derivatives similar to N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide have shown significant activity against various fungal strains. A comparative study indicated that compounds with similar structures exhibited potent activity against Pseudoperonospora cubensis, with some achieving lower effective concentrations than established fungicides .

Antibacterial Activity

The antibacterial potential of tetrazole-containing compounds has been explored extensively. Research indicates that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, studies have reported that certain tetrazole derivatives displayed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antibacterial agents .

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), exhibiting dose-dependent cytotoxicity. The mechanism often involves the modulation of cellular pathways related to cell survival and proliferation .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antifungal | Pseudoperonospora cubensis | EC50 = 1.96 mg/L | 2022 |

| Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antibacterial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

Case Studies

Study on Antifungal Activity (2022) : This study assessed the efficacy of N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew, demonstrating that certain compounds exhibited superior efficacy compared to commercial fungicides .

Antibacterial Activity Evaluation (2024) : The effectiveness of various tetrazole derivatives was evaluated against common bacterial pathogens, revealing significant antibacterial properties with low minimum inhibitory concentration values.

Anticancer Activity Study (2023) : This investigation focused on the cytotoxic effects of tetrazole-containing compounds on breast cancer cells, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues with Tetrazole Moieties

Example 1: N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-L-valine (Valsartan)

- Structure : Contains a biphenyl-tetrazole group linked to a valine residue.

- Role : Angiotensin II receptor antagonist (antihypertensive drug).

- Comparison : The tetrazole ring in valsartan enhances bioavailability and receptor binding by acting as a bioisostere for carboxylic acids. Similarly, the tetrazole in the target compound may improve metabolic stability and target interaction .

Example 2: Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine)

- Structure : Features a thiazolidine ring with trifluoromethyl groups.

- Role : Acaricide and insecticide.

- Comparison : While flubenzimine lacks a tetrazole, its trifluoromethyl groups and heterocyclic core highlight the importance of electron-withdrawing substituents in agrochemical activity. The target compound’s phenyl-tetrazole group may serve a similar role in stabilizing charge interactions .

Nicotinamide Derivatives

Example 1: Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide)

- Structure : Nicotinamide derivative with a pyridinecarboxamide core and chloro-substituted phenyl group.

- Role : Plant growth regulator.

- Comparison : The amide linkage in inabenfide is critical for its bioactivity. The target compound’s nicotinamide core and tetrahydrofuran-3-yloxy substituent may similarly influence receptor binding or solubility .

Example 2: Acrizanib (LHA510)

- Structure : Pyrazole-pyrimidine hybrid with a carboxamide group.

- Role : VEGFR-2 inhibitor for ocular neovascularization.

- Comparison : Acrizanib’s amide group and heterocyclic design underscore the importance of hydrogen-bonding motifs in kinase inhibition. The target compound’s nicotinamide and tetrahydrofuran groups may similarly modulate kinase selectivity or ocular penetration .

Tetrahydrofuran-Containing Compounds

Example 1: Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Tetrazole Role : The 1-phenyl-1H-tetrazol-5-yl group in the target compound likely mimics carboxylic acids, enhancing binding to targets like ion channels or enzymes, as seen in valsartan .

- THF Substituent : The tetrahydrofuran-3-yloxy group may improve solubility and membrane permeability compared to aromatic ethers, analogous to cyprofuram’s design .

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide?

- Methodological Answer : The synthesis involves functional group compatibility, especially between the tetrazole and tetrahydrofuran (THF) moieties. A typical approach includes:

- Step 1 : Preparation of the tetrazole derivative via nucleophilic substitution (e.g., alkylation of 1-phenyl-1H-tetrazole-5-thiol with a chloromethyl intermediate under basic conditions) .

- Step 2 : Coupling the tetrazole intermediate with a nicotinamide derivative. This may involve activating the carboxylic acid group (e.g., using carbodiimides) for amide bond formation .

- Step 3 : Functionalization of the THF ring (e.g., introducing the hydroxyl group via oxidation or substitution) .

Critical factors include solvent selection (e.g., DMF for polar aprotic conditions), temperature control (70–80°C for efficient coupling), and catalysis (e.g., Bleaching Earth Clay for heterogeneous reactions) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups like tetrazole (C=N stretching at ~1500 cm⁻¹) and amide (N–H bending at ~1650 cm⁻¹) .

- ¹H NMR : Confirms regiochemistry via chemical shifts; e.g., the THF-3-yloxy group shows characteristic splitting patterns (δ 3.5–4.5 ppm for oxy-protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- TLC Monitoring : Ensures reaction completion and intermediate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar compounds?

- Methodological Answer : Contradictions often arise from differences in substituent effects or assay conditions. Strategies include:

- Comparative SAR Analysis : Evaluate analogs like N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide (enhanced reactivity with chlorine substitution) or N-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives (anti-inflammatory effects in arthritis models) .

- Standardized Assays : Replicate studies under controlled conditions (e.g., oxidative stress markers in vitro using Study A’s protocol: 24-hour incubation with H₂O₂) .

- Computational Modeling : Predict binding affinities to molecular targets (e.g., VEGFR-2 for anti-angiogenic activity) to prioritize analogs for synthesis .

Q. What strategies enhance target selectivity when modifying the tetrazole and THF moieties?

- Methodological Answer :

- Tetrazole Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to increase metabolic stability. For example, N-(3-(2-methyl-2H-tetrazol-5-yl)phenyl) derivatives show improved pharmacokinetics .

- THF Functionalization : Replace the 3-yloxy group with a bioisostere (e.g., morpholine) to alter solubility and target engagement. Evidence from THF-containing nicotinamides suggests that stereochemistry (R vs. S configuration) impacts receptor binding .

- In Silico Screening : Use docking studies to predict interactions with biological targets (e.g., antioxidant enzymes or inflammatory cytokines) .

Q. How can researchers evaluate the therapeutic potential of this compound in disease models?

- Methodological Answer :

- In Vitro Models : Assess antioxidant activity via DPPH radical scavenging (IC₅₀ comparison to reference compounds like ascorbic acid) .

- In Vivo Models : Use rodent choroidal neovascularization (CNV) models to test anti-angiogenic efficacy. For example, topical administration protocols (as in Study C) with daily dosing for 14 days can measure lesion size reduction via fluorescein angiography .

- Mechanistic Studies : Perform Western blotting to quantify expression of oxidative stress markers (e.g., Nrf2) or inflammatory cytokines (e.g., IL-6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.